molecular formula C16H17N3O5 B061977 N4-Benzoyl-3'-deoxycytidine CAS No. 161110-00-5

N4-Benzoyl-3'-deoxycytidine

Cat. No. B061977
M. Wt: 331.32 g/mol
InChI Key: QUGKQHJTFHHVDD-YWPYICTPSA-N
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Description

Synthesis Analysis The synthesis of N4-Benzoyl-3'-deoxycytidine involves the preparation of intermediates such as N4-benzoyl-5'-O-dimethoxytrityl-2',3'-dideoxy-3'-thiocytidine and its phosphorothioamidite. Innovative methodologies for the synthesis include a shortened procedure for specific intermediates and fully automated coupling processes for oligodeoxynucleotide synthesis, highlighting the advances in the field for large-scale applications (G. Sabbagh et al., 2004). An efficient process has also been developed for synthesizing 5′-O-dimethoxytrityl-N4-benzoyl-5-methyl-2′-deoxycytidine in high yield and quality, suitable for oligonucleotide therapeutics (B. Ross et al., 2006).

Molecular Structure Analysis The molecular structure of N4-Benzoyl-3'-deoxycytidine derivatives has been elucidated through various spectroscopic and analytical techniques. These studies have contributed to a deeper understanding of the chemical and physical properties of these compounds, enabling the synthesis of novel nucleoside analogues and their incorporation into oligomeric DNA for therapeutic and research applications.

Chemical Reactions and Properties N4-Benzoyl-3'-deoxycytidine undergoes various chemical reactions, including benzoylation, to produce N4-benzoylcytidine and N4-benzoyldeoxycytidine in high yields using O-Ethyl S-benzoyldithiocarbonate (H. Takaku et al., 1976). These reactions are pivotal for synthesizing nucleoside analogues with potential therapeutic applications.

Physical Properties Analysis The synthesis and characterization of triazole-modified deoxycytidine analogues provide insights into their electrochemical responses and electrogenerated chemiluminescence (ECL), contributing to our understanding of the physical properties of N4-Benzoyl-3'-deoxycytidine derivatives (Kalen N. Swanick et al., 2011).

Scientific Research Applications

  • Synthesis of Modified Nucleosides : N4-Benzoyl-3'-deoxycytidine has been used in the synthesis of various modified nucleosides. For instance, Takaku et al. (1976) developed a method for N4-benzoylation of cytidyl and deoxycytidyl acids, yielding high yields of N4-benzoylcytidine and N4-benzoyldeoxycytidine (Takaku, H., Shimada, Y., Morita, Y., & Hata, T., 1976).

  • Oligonucleotide Therapeutics : Ross et al. (2006) described an efficient process for synthesizing 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine, a key intermediate in oligonucleotide therapeutics (Ross, B., Han, M., & Ravikumar, V., 2006).

  • Automated Synthesis of Oligodeoxynucleotides : Sabbagh et al. (2004) synthesized N4-benzoyl-5'-O-dimethoxytrityl-2',3'-dideoxy-3'-thiocytidine for the first fully automated coupling procedure in the synthesis of synthetic oligodeoxynucleotides (Sabbagh, G., Fettes, K., Gosain, R., O'neil, I., & Cosstick, R., 2004).

  • X-Ray Crystallography : Wozniak et al. (1998) used N4-benzoyl-2‘-deoxycytidine for elucidating molecular structures via X-ray crystallography (Wozniak, L., Wieczorek, M., Pyzowski, J., Majzner, W., & Stec, W., 1998).

  • Electrogenerated Chemiluminescence Studies : Swanick et al. (2011) investigated the electrochemical responses and electrogenerated chemiluminescence of triazole-modified deoxycytidine analogues, which includes N4-benzoyl-3'-deoxycytidine (Swanick, K. N., Dodd, D., Price, J., Brazeau, A. L., Jones, N. D., Hudson, R., & Ding, Z., 2011).

  • B/Z-DNA Transition Studies : Solodinin et al. (2019) synthesized 5-Fluoro-2′-deoxycytidine for studying B/Z-DNA transitions, with N4-benzoyl-3'-deoxycytidine being part of this research (Solodinin, A., Gautrais, A., Ollivier, S., & Yan, H., 2019).

  • Synthesis of Antineoplastic Agents : Yoshimura et al. (1997) synthesized novel 2‘-modified 2‘-deoxy-4‘-thiocytidines, potential new antineoplastic agents, utilizing intermediates derived from N4-benzoyl-3'-deoxycytidine (Yoshimura, Y., Kitano, K., Yamada, K., Satoh, H., Watanabe, M., Miura, S., Sakata, S., Sasaki, T., & Matsuda, A., 1997).

Safety And Hazards

N4-Benzoyl-3’-deoxycytidine should be used only for research and development under the supervision of a technically qualified individual . It’s advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes .

properties

IUPAC Name

N-[1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c20-9-11-8-12(21)15(24-11)19-7-6-13(18-16(19)23)17-14(22)10-4-2-1-3-5-10/h1-7,11-12,15,20-21H,8-9H2,(H,17,18,22,23)/t11-,12+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGKQHJTFHHVDD-YWPYICTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(C1O)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573489
Record name N-Benzoyl-3'-deoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-Benzoyl-3'-deoxycytidine

CAS RN

161110-00-5
Record name N-Benzoyl-3'-deoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SY Rhie, W Pfleiderer - Nucleosides, Nucleotides & Nucleic Acids, 1994 - Taylor & Francis
3′-Deoxyuridine(1) and 3′-deoxycytidine(2) were prepared with improved yields by two different methods applying either the Barton procedure to appropriate 2′, 5′-di-O-protected …
Number of citations: 14 www.tandfonline.com

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